

# An In-depth Technical Guide to N-(3-oxobutan-2-yl)acetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(3-oxobutan-2-yl)acetamide

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## Abstract

**N-(3-oxobutan-2-yl)acetamide**, more commonly known as 3-acetamido-2-butanone, is a keto-amide compound of interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers investigating this and related molecules.

## Chemical and Physical Properties

The chemical and physical properties of **N-(3-oxobutan-2-yl)acetamide** (3-acetamido-2-butanone) are summarized in the table below. The data is a combination of experimentally determined values and computationally predicted properties to provide a comprehensive profile.

Property	Value	Source
IUPAC Name	N-(3-oxobutan-2-yl)acetamide	PubChem CID 161633340[1]
Synonym	3-acetamido-2-butanone	Organic Syntheses[2]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	-
Molecular Weight	129.16 g/mol	-
Boiling Point	102-106 °C at 2 mmHg	Organic Syntheses[2]
Refractive Index (n <sup>25</sup> /D)	1.4558–1.4561	Organic Syntheses[2]
Hydrogen Bond Donor Count	1	PubChem (Predicted)
Hydrogen Bond Acceptor Count	2	PubChem (Predicted)
Rotatable Bond Count	2	PubChem (Predicted)
Topological Polar Surface Area	46.2 Å <sup>2</sup>	PubChem (Predicted)
LogP	-0.5	PubChem (Predicted)

## Synthesis of N-(3-oxobutan-2-yl)acetamide

A reliable method for the synthesis of **N-(3-oxobutan-2-yl)acetamide** is through the Dakin-West reaction, which involves the reaction of an  $\alpha$ -amino acid with an acid anhydride in the presence of a base. The following protocol is adapted from a procedure published in Organic Syntheses.[2]

## Experimental Protocol

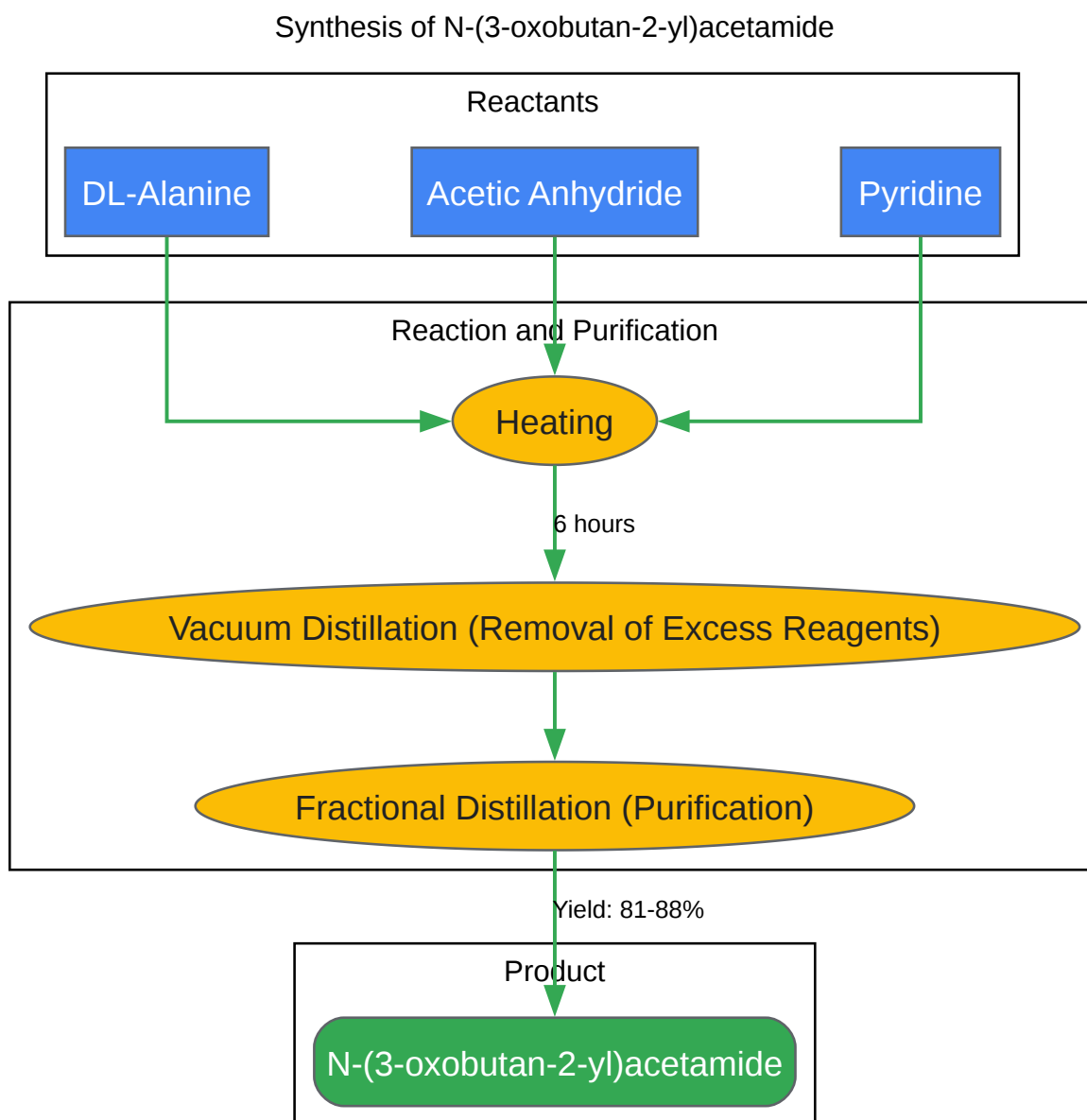
Materials:

- DL-Alanine (vacuum-dried)
- Pyridine (C.P. grade)
- Acetic anhydride (95% minimum assay)

#### Procedure:

- A mixture of 156.6 g (1.98 moles) of pyridine, 239.9 g (2.35 moles) of acetic anhydride, and 35.1 g (0.39 mole) of vacuum-dried DL-alanine is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser.<sup>[2]</sup>
- The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours after the alanine has completely dissolved.<sup>[2]</sup>
- After the reaction period, the excess pyridine and acetic anhydride, along with the acetic acid formed, are removed by distillation under reduced pressure.<sup>[2]</sup>
- The resulting residue is then distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling range of 110–125°C at 3 mmHg.<sup>[2]</sup>
- Redistillation of the crude product yields the purified 3-acetamido-2-butanone, boiling at 102–106°C at 2 mmHg.<sup>[2]</sup> The expected yield is between 41 and 45 g (81–88%).<sup>[2]</sup>

## Synthesis Workflow



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Caption: Synthesis workflow for **N-(3-oxobutan-2-yl)acetamide**.

## Spectroscopic Data

While a comprehensive, experimentally verified set of spectra for **N-(3-oxobutan-2-yl)acetamide** is not readily available in the public domain, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **N-(3-oxobutan-2-yl)acetamide** is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts ( $\delta$ ) in ppm relative to TMS would be:

- -CH<sub>3</sub> (acetyl group): A singlet around  $\delta$  2.0-2.2 ppm.
- -CH<sub>3</sub> (ketone methyl group): A singlet around  $\delta$  2.1-2.3 ppm.
- -CH<sub>3</sub> (on the chiral center): A doublet around  $\delta$  1.2-1.4 ppm.
- -CH (on the chiral center): A quartet or multiplet around  $\delta$  4.5-4.8 ppm, coupled to the adjacent methyl protons and the amide proton.
- -NH (amide): A broad singlet or doublet (depending on solvent and concentration) around  $\delta$  6.0-8.0 ppm.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule:

- C=O (ketone): In the range of  $\delta$  205-215 ppm.
- C=O (amide): In the range of  $\delta$  169-172 ppm.
- -CH (chiral center): Around  $\delta$  50-60 ppm.
- -CH<sub>3</sub> (acetyl group): Around  $\delta$  23-25 ppm.
- -CH<sub>3</sub> (ketone methyl group): Around  $\delta$  28-30 ppm.
- -CH<sub>3</sub> (on the chiral center): Around  $\delta$  18-20 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicating the presence of the ketone and amide functional groups:

- N-H stretch: A moderate to strong band around  $3300\text{ cm}^{-1}$ .
- C-H stretch (aliphatic): Bands in the region of  $2850\text{-}3000\text{ cm}^{-1}$ .
- C=O stretch (ketone): A strong, sharp absorption around  $1715\text{ cm}^{-1}$ .
- C=O stretch (amide I band): A strong, sharp absorption around  $1650\text{ cm}^{-1}$ .
- N-H bend (amide II band): A moderate absorption around  $1550\text{ cm}^{-1}$ .

## Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 129$ . Key fragmentation patterns would likely involve the loss of acetyl ( $\text{CH}_3\text{CO}$ ,  $m/z = 43$ ) and acetamido ( $\text{CH}_3\text{CONH}$ ,  $m/z = 58$ ) groups, as well as cleavage adjacent to the carbonyl groups.

## Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically detailing the biological activity or the involvement of **N-(3-oxobutan-2-yl)acetamide** in any signaling pathways. While acetamide and ketone moieties are present in various biologically active molecules, any extrapolation of potential activity for this specific compound would be speculative without direct experimental evidence.

Derivatives of acetamide have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. However, these activities are highly dependent on the overall molecular structure. Similarly, various ketones play roles in biological systems, but this does not directly inform on the specific activity of **N-(3-oxobutan-2-yl)acetamide**.

Further research is required to elucidate any potential pharmacological or biological roles of this compound.

## Safety and Handling

Detailed safety information for **N-(3-oxobutan-2-yl)acetamide** is not widely available. However, based on its functional groups and the safety profiles of similar compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

## Conclusion

**N-(3-oxobutan-2-yl)acetamide** is a readily synthesizable keto-amide with well-defined chemical and physical properties. This guide provides a solid foundation for its preparation and characterization. The absence of data on its biological activity presents an opportunity for future research to explore its potential roles in various biological systems and its applications in drug discovery and development.

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## References

- 1. CID 161633340 | C<sub>12</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub> | CID 161633340 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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